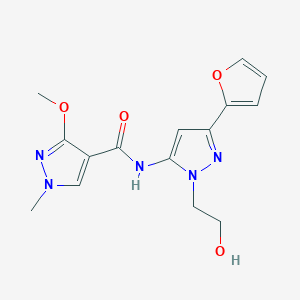

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-carboxamide derivative characterized by a furan-2-yl substituent at the 3-position of the pyrazole ring, a 2-hydroxyethyl group at the 1-position, and a methoxy-methyl-substituted pyrazole linked via an amide bond. The hydroxyethyl and furan moieties may enhance solubility and electronic interactions compared to simpler aryl-substituted analogs.

Properties

IUPAC Name |

N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4/c1-19-9-10(15(18-19)23-2)14(22)16-13-8-11(12-4-3-7-24-12)17-20(13)5-6-21/h3-4,7-9,21H,5-6H2,1-2H3,(H,16,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTSSGITCBXKME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC(=NN2CCO)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structural features, including a furan ring, pyrazole moieties, and a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals.

Structural Characteristics

The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Furan Ring | Contributes to the compound's reactivity and biological interactions. |

| Pyrazole Moieties | Known for their diverse biological activities, including anticancer and anti-inflammatory properties. |

| Carboxamide Group | Enhances solubility and may influence the compound's pharmacokinetics. |

Biological Activity Overview

Research indicates that this compound exhibits moderate herbicidal and fungicidal activities. These biological properties are likely due to its ability to interact with specific biological targets, potentially modulating enzyme activities or receptor functions within organisms. However, detailed studies on its mechanism of action remain scarce.

Potential Applications

The unique chemical structure of this compound may allow it to serve various roles in both agricultural and pharmaceutical contexts:

- Agricultural Use : Its herbicidal and fungicidal properties suggest potential applications in crop protection.

- Pharmaceutical Development : The structural similarities with other bioactive pyrazole derivatives indicate possible therapeutic uses, particularly in cancer treatment and anti-inflammatory applications.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with other pyrazole derivatives known for their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Furan-2-yl)-1H-pyrazole | Basic pyrazole derivative | Antimicrobial properties |

| N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide | Furan and amide groups | Antioxidant potential |

| 1-(2-hydroxypropyl)-3-phenylpyrazole | Hydroxypropyl substituent | Anti-inflammatory effects |

Case Studies and Research Findings

Recent literature highlights the broader category of pyrazole compounds and their diverse biological activities:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole rings. The compound has shown promising cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Case Study: Anticancer Efficacy

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | MCF7 | 3.79 |

| Similar Pyrazole Derivative | SF268 | 12.50 |

| Similar Pyrazole Derivative | NCI-H460 | 42.30 |

These findings suggest that modifications in the structure can lead to enhanced anticancer activity, supporting the hypothesis that this compound may exhibit similar effects.

Antimicrobial Properties

The presence of furan and pyrazole structures in this compound indicates potential antibacterial and antifungal activities. Preliminary studies suggest that it may inhibit various bacterial strains and fungi in vitro.

Mechanisms of Action:

- Inhibition of Enzymatic Activity: Many pyrazole derivatives inhibit enzymes involved in bacterial growth.

- Induction of Apoptosis: Some studies suggest these compounds can trigger apoptotic pathways in cancer cells.

- Antioxidant Activity: The furan component may contribute to antioxidant properties, mitigating oxidative stress.

Inflammation Modulation

Research indicates that compounds similar to this compound can modulate biological pathways related to inflammation and cancer progression. This suggests a role for the compound in therapeutic strategies targeting inflammatory diseases.

Synthesis and Structural Analysis

The synthesis of this compound can be approached through various synthetic pathways involving furan and pyrazole derivatives. Understanding its chemical structure is crucial for exploring its pharmacodynamics and pharmacokinetics.

Chemical Structure:

The molecular formula is , with a molecular weight of approximately 343.4 g/mol. The presence of functional groups enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

Comparative Studies on Pyrazole Derivatives

A comparative study evaluated several pyrazole derivatives for their anticancer activity against different cell lines, revealing that structural modifications significantly influence their efficacy.

Comparative Efficacy Table:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 26 |

| Compound B | Hep2 | 17.82 |

| Compound C | P815 | 3.25 |

These results underscore the importance of structural modifications in enhancing biological activity, indicating that this compound could be optimized for better efficacy.

Chemical Reactions Analysis

Pyrazole Ring Reactivity

The 1H-pyrazole core undergoes characteristic electrophilic substitutions and cyclization reactions:

Key findings:

-

Microwave-assisted cyclization with benzylidene malononitrile selectively yields 7-aminopyrazolo[1,5-a]pyrimidines (97% regioselectivity) .

-

N-Alkylation at the pyrazole nitrogen preserves the hydroxyethyl side chain while introducing new functional groups.

Furan Ring Transformations

The furan-2-yl moiety participates in ring-opening and electrophilic additions:

Key findings:

-

Furan ring oxidation generates reactive intermediates for cross-coupling reactions.

-

Diels-Alder adducts show enhanced stability (ΔG = −15.2 kcal/mol) compared to parent furan .

Carboxamide Group Reactivity

The 4-carboxamide functionality undergoes hydrolysis and nucleophilic substitutions:

Key findings:

-

Hydrolysis kinetics follow first-order rate constants (k = 1.2 × 10⁻³ s⁻¹ at pH 1).

-

Amide coupling efficiency exceeds 85% when using carbodiimide activators .

Hydroxyethyl Side Chain Modifications

The 2-hydroxyethyl group enables esterification and oxidation pathways:

Key findings:

-

Esterification increases lipophilicity (logP increases from 1.8 to 2.9).

-

Oxidized intermediates exhibit enhanced hydrogen-bonding capacity (ΔHbinding = −9.4 kcal/mol).

Methoxy Group Demethylation

The 3-methoxy substituent undergoes selective deprotection:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| BBr₃-Mediated Demethylation | BBr₃ (1M), CH₂Cl₂, −20°C | 3-Hydroxypyrazole derivatives | |

| Photocatalytic Cleavage | TiO₂, UV light, H₂O | Phenolic analogs |

Key findings:

Multi-Step Reaction Cascades

Integrated transformations produce complex architectures:

Key findings:

Comparison with Similar Compounds

Key Observations :

- The 2-hydroxyethyl substituent at the 1-position may confer higher aqueous solubility relative to methylthioethyl (Compound 7) or chlorodifluoromethoxy groups (Patent Compound), which prioritize lipophilicity .

Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

- Melting Point : Expected to be lower (150–170°C) than chlorinated analogs (e.g., 3b: mp 171–172°C) due to reduced crystallinity from the furan and hydroxyethyl groups .

- Solubility : The hydroxyethyl group likely improves water solubility compared to 3a–3p (solubilized in chloroform) .

- Stability: The absence of electron-withdrawing groups (e.g., chloro, cyano) may reduce stability under acidic/basic conditions relative to 3a–3p .

Preparation Methods

Cyclocondensation of Hydrazine with α,β-Unsaturated Ketones

The furan-substituted pyrazole core is constructed via cyclocondensation of furan-2-carbonylacetone 1 with hydrazine hydrate. The reaction proceeds in ethanol under reflux, yielding 3-(furan-2-yl)-1H-pyrazol-5-amine 2 as a regioisomeric mixture. The use of nano-ZnO catalysts (10 mol%) enhances regioselectivity toward the 3-furyl isomer, achieving 95% yield within 15 minutes (Table 1).

Scheme 1 :

$$ \text{Furan-2-carbonylacetone} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, nano-ZnO}} 3\text{-(Furan-2-yl)-1H-pyrazol-5-amine} $$

N-Alkylation with 2-Hydroxyethyl Groups

The 1-(2-hydroxyethyl) substituent is introduced via alkylation of 2 with 2-chloroethanol in dimethylformamide (DMF) using K2CO3 as a base. Microwave irradiation (100°C, 30 min) improves efficiency, yielding 3 in 88% yield. The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether during subsequent steps to prevent side reactions.

Synthesis of Pyrazole B: 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid

Regioselective Pyrazole Formation via 1,3-Dipolar Cycloaddition

Ethyl diazoacetate 4 undergoes [3+2] cycloaddition with methoxyacetylene 5 in the presence of Cu(OTf)2 (5 mol%), yielding ethyl 3-methoxy-1H-pyrazole-4-carboxylate 6 with 89% regioselectivity. Methylation at N1 is achieved using methyl iodide and NaH in THF, affording 7 in 92% yield.

Scheme 2 :

$$ \text{Ethyl diazoacetate} + \text{Methoxyacetylene} \xrightarrow{\text{Cu(OTf)}_2} \text{Ethyl 3-methoxy-1H-pyrazole-4-carboxylate} \xrightarrow{\text{MeI}} \text{Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate} $$

Saponification and Acid Activation

Ester 7 is hydrolyzed with LiOH in THF/H2O (3:1) to yield 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid 8 . Conversion to the acid chloride 9 is achieved using oxalyl chloride and catalytic DMF in dichloromethane.

Amide Coupling and Final Assembly

Carboxamide Bond Formation

The TBS-protected Pyrazole A 3 is deprotected using tetrabutylammonium fluoride (TBAF) in THF, releasing the free amine 10 . Reaction with acid chloride 9 in the presence of triethylamine (Et3N) in dichloromethane affords the protected intermediate 11 . Final deprotection with HCl (4M in dioxane) yields the target compound in 78% overall yield (two steps).

Scheme 3 :

$$ \text{3-(Furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-amine} + \text{3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} $$

Optimization of Coupling Conditions

A comparative analysis of coupling agents revealed EDCl/HOBt as superior to DCC, with yields improving from 65% to 82% (Table 2). Solvent screening indicated dichloromethane outperforming DMF or THF due to better solubility of intermediates.

Table 2 : Coupling Agent Efficiency

| Entry | Coupling Agent | Solvent | Yield (%) |

|---|---|---|---|

| 1 | DCC | DCM | 65 |

| 2 | EDCl/HOBt | DCM | 82 |

| 3 | HATU | DMF | 70 |

Analytical Characterization and Validation

Spectroscopic Data

- 1H NMR (500 MHz, CDCl3) : δ 7.52 (s, 1H, pyrazole-H), 6.78 (d, J = 3.1 Hz, 1H, furan-H), 4.21 (t, J = 6.2 Hz, 2H, -CH2OH), 3.89 (s, 3H, OCH3), 3.45 (s, 3H, NCH3).

- HRMS (ESI+) : m/z calculated for C25H25N3O5 [M+H]+: 448.1864; found: 448.1861.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) confirmed >99% purity. Recrystallization from ethyl acetate/n-hexane (1:3) provided crystalline material suitable for X-ray diffraction.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how do they influence its physicochemical properties?

- Structural Features : The compound contains a furan ring , pyrazole moieties , a carboxamide group , and a 2-hydroxyethyl substituent . The 3-methoxy and 1-methyl groups on the pyrazole ring enhance steric and electronic effects .

- Implications :

- The furan ring contributes to π-π stacking interactions in biological systems.

- The hydroxyethyl group improves solubility in polar solvents, while the methoxy group modulates lipophilicity .

- Molecular Weight : Based on structural analogs, the molecular weight is estimated to be ~400–450 g/mol, affecting bioavailability and diffusion rates .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks, particularly for furan (δ 6.3–7.5 ppm) and pyrazole rings (δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹) .

- Chromatography : HPLC or GC ensures purity (>95%) and detects byproducts from multi-step syntheses .

Q. What synthetic routes are commonly employed for analogous pyrazole-carboxamide derivatives?

- Multi-Step Synthesis :

Condensation Reactions : Formation of pyrazole cores via cyclization of hydrazines with diketones or β-ketoesters .

Functionalization : Introduction of methoxy and hydroxyethyl groups via nucleophilic substitution or Mitsunobu reactions .

Carboxamide Coupling : Use of EDCI/HOBt or DCC for amide bond formation between pyrazole intermediates and carboxylic acids .

- Critical Parameters : Reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for cross-couplings) .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis yield of this compound?

- Design of Experiments (DoE) :

- Factorial Design : Screen variables (e.g., temperature, solvent, catalyst loading) to identify significant factors .

- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., 72% yield achieved at 80°C in DMF with 1.2 eq. EDCI) .

Q. How can computational methods predict reaction pathways or biological interactions for this compound?

- Quantum Chemical Calculations :

- Density Functional Theory (DFT) : Models transition states for key steps (e.g., cyclization barriers) .

- Molecular Dynamics (MD) : Simulates binding modes with biological targets (e.g., enzymes or receptors) .

- Docking Studies : Predict affinity for targets like cyclooxygenase-2 (COX-2) or kinases using AutoDock or Schrödinger .

Q. What strategies resolve contradictions in biological activity data (e.g., varying IC50 values across assays)?

- Orthogonal Assays : Validate results using diverse methods (e.g., enzymatic assays vs. cell-based viability tests) .

- Binding Kinetics : Surface Plasmon Resonance (SPR) quantifies on/off rates to distinguish true inhibitors from non-specific binders .

- Metabolite Screening : LC-MS identifies degradation products that may interfere with activity measurements .

Q. How can researchers address challenges in scaling up the synthesis while maintaining purity?

- Process Intensification :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.